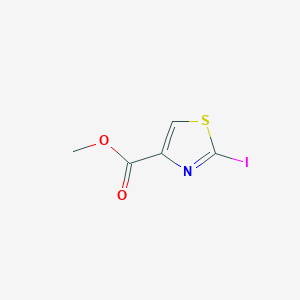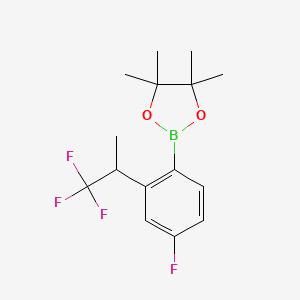![molecular formula C10H10N6 B14017298 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine CAS No. 2588-36-5](/img/structure/B14017298.png)
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine is a bicyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by two fused pyrimidine rings, making them part of the bicyclic [6 + 6] systems. The unique structure of this compound, with aziridine groups at positions 4 and 8, contributes to its distinct chemical and biological properties .
Métodos De Preparación
The synthesis of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with aziridine in the presence of a base. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Aplicaciones Científicas De Investigación
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with nucleophilic sites in biological molecules. The aziridine groups can form covalent bonds with nucleophilic centers in proteins and nucleic acids, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the compound disrupts the normal function of essential biomolecules .
Comparación Con Compuestos Similares
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives such as:
2,6-Dichloro-4,8-dipiperidinylpyrimido[5,4-d]pyrimidine: Known for its use as a coronary vasodilator and antiviral agent.
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: Studied for its potential as a protein kinase inhibitor and therapeutic agent for cancer.
The uniqueness of this compound lies in its aziridine groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
2588-36-5 |
|---|---|
Fórmula molecular |
C10H10N6 |
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
4,8-bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H10N6/c1-2-15(1)9-7-8(12-5-13-9)10(14-6-11-7)16-3-4-16/h5-6H,1-4H2 |
Clave InChI |
ABUKQFKJMDVGMX-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=NC=NC3=C2N=CN=C3N4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)
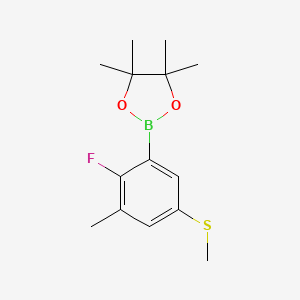
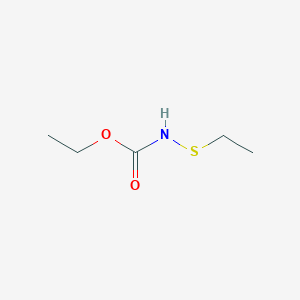
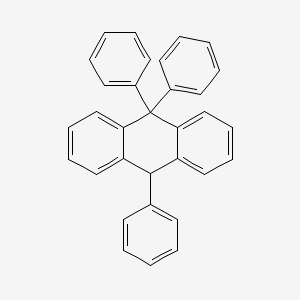
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
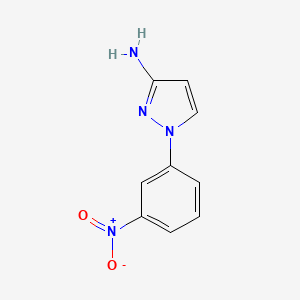
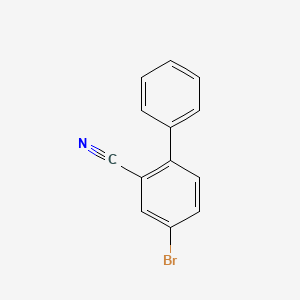
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

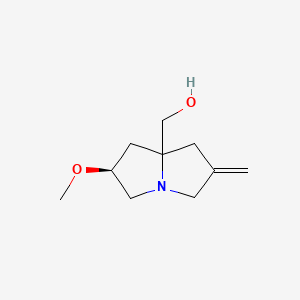
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
